Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Overview
Description
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 1408075-19-3 . It has a molecular weight of 240.35 and its physical form is solid .
Molecular Structure Analysis
The molecular structure of this compound is available on PubChem . The compound has a complex structure with a spirocyclic core, which is a common feature in many biologically active compounds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.35 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serve as precursors for further chemical derivations. These compounds offer a versatile foundation for accessing chemical spaces complementary to piperidine ring systems, indicating their potential for creating novel pharmaceutical agents (Meyers et al., 2009).
Peptidomimetics and Amino Acid Derivatives
The compound has been utilized in the synthesis of peptidomimetics and constrained amino acid derivatives. For example, an efficient synthesis of constrained peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid was reported, showcasing its role in peptide-based drug discovery by mimicking dipeptide structures for structure-activity studies (Mandal et al., 2005).
Advanced Synthetic Techniques
The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates advanced synthetic techniques involving intramolecular lactonization reactions. This work not only highlights the compound's utility in creating cyclic amino acid esters but also its application in structural and molecular analysis through techniques like X-ray diffraction (Moriguchi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODLWXAMPOHERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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